コレステロール水素フタル酸

概要

説明

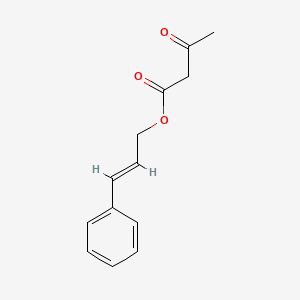

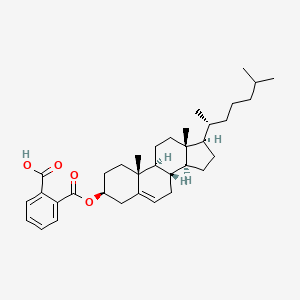

Cholesterol Hydrogen Phthalate, also known as cholesteryl hydrogen phthalate or 5-cholesten-3beta-yl hydrogen phthalate, is a chemical compound with the molecular formula C35H50O4 . It is used in various industrial and consumer products . The molecular weight of Cholesterol Hydrogen Phthalate is 534.8 .

Synthesis Analysis

The synthesis of cholesterol-based compounds like Cholesterol Hydrogen Phthalate has been a topic of research in recent years . The synthesis often involves coupling cholesteryl chloroformate with amino acid-bound resins, followed by resin cleavage using trifluoroacetic acid (TFA) and the removal of protecting groups .

Molecular Structure Analysis

The Cholesterol Hydrogen Phthalate molecule contains a total of 93 bonds. There are 43 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings . Almost all observed cholesterol molecules orient the longest dimension along the normal direction within a membrane monolayer .

Chemical Reactions Analysis

Cholesterol Hydrogen Phthalate, as a lipid-type molecule, is involved in various chemical reactions. The removal and degradation of these widespread pollutants by abiotic processes such as hydrolysis and photodecomposition are very slow and insignificant. On the other hand, the breakdown of these compounds by microorganisms is considered to be one of the major routes of environmental degradation for these widespread pollutants .

Physical And Chemical Properties Analysis

Cholesterol Hydrogen Phthalate is a nearly colorless oily liquid with a molecular weight of 534.77 . The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .

科学的研究の応用

食品および飲料の汚染

コレステロール水素フタル酸を含むフタル酸エステルは、プラスチックの製造から食品接触用途まで、幅広い産業用途を持つ化学物質の大きなグループです . プラスチックから水、食品、土壌、空気へ簡単に放出されるため、遍在する環境汚染物質となっています . 清涼飲料水、ミネラルウォーター、ワイン、油、出来合い食など、多くの製品で高濃度のフタル酸エステルが検出されています .

心臓血管系への影響

フタル酸エステルは、心臓血管の健康に影響を与えることが示唆されています。 研究では、フタル酸エステルへの曝露と、成人における高血圧およびアテローム性動脈硬化症の発症との間に正の関連性があることが示されています . また、子供や思春期の子供における心臓代謝リスク因子とも関連付けられています .

内分泌かく乱

フタル酸エステルは、内分泌かく乱作用を持つことが知られています。 体内では、分子標的に結合し、ホルモンの機能を阻害する可能性があります . これにより、生殖問題や発達異常など、さまざまな健康問題が発生する可能性があります。

肥満と代謝性疾患

フタル酸エステルへの曝露と肥満との関連を示唆する研究もあります。 過体重の参加者の尿中では、フタル酸エステルが有意に高濃度に見られ、これは血清中のトリグリセリド増加とHDLコレステロールレベル低下に関連している可能性があります .

環境汚染

フタル酸エステルは、産業や消費財で広く使用されているため、製造、使用、廃棄の際に環境中に放出されることが多くあります。 これにより、人間の曝露が増加し、健康リスクが高まっています .

脂質代謝

研究では、フタル酸エステルは、ヒト肝細胞において用量依存的に脂質の取り込みと蓄積を促進することが観察されています . このことから、コレステロール水素フタル酸を含むフタル酸エステルは、正常な脂質代謝を阻害する可能性があると推測されます。

Safety and Hazards

将来の方向性

Recent studies have suggested a connection between exposure to phthalates and cardiovascular diseases . Therefore, future research could focus on understanding the implications of phthalates effects on the cardiovascular system . Another area of interest could be the study of the impact of phthalate exposure on cardiovascular health .

作用機序

Target of Action

Cholesterol Hydrogen Phthalate is a complex compound that interacts with various targets within the body. The primary targets of Cholesterol Hydrogen Phthalate are the liver and the endocrine system . The liver plays a pivotal role in humans for detoxification of pollutants . Thus, continuous exposure to Cholesterol Hydrogen Phthalate in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .

Mode of Action

Cholesterol Hydrogen Phthalate interacts with its targets through a series of biochemical reactions. In the human body, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification .

Biochemical Pathways

Cholesterol Hydrogen Phthalate affects several biochemical pathways. Three cholesterol C17 side-chain degradation pathways have been identified in nature: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals . Higher molecular weight phthalates such as Cholesterol Hydrogen Phthalate will undergo phase 1 of biotransformation including enzymatic oxidation of long alkyl chains to form hydrolytic monoesters .

Pharmacokinetics

The pharmacokinetics of Cholesterol Hydrogen Phthalate involves its absorption, distribution, metabolism, and excretion (ADME) properties . The known entry of higher molecular weight phthalates like Cholesterol Hydrogen Phthalate is through ingestion while inhalation and dermal pathways are for lower molecular weight phthalates . These processes determine the bioavailability of Cholesterol Hydrogen Phthalate, which is crucial for its efficacy.

Result of Action

The molecular and cellular effects of Cholesterol Hydrogen Phthalate’s action are significant. In vitro and in vivo studies showed that hydrolytic monoester metabolites become more bioactive after the phase 1 process . Continuous exposure to Cholesterol Hydrogen Phthalate in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .

Action Environment

The action, efficacy, and stability of Cholesterol Hydrogen Phthalate are influenced by various environmental factors. Phthalates are frequently used as plasticizers in a variety of industries because they offer excellent durability and stability . Thus, Cholesterol Hydrogen Phthalate has become a pervasive environmental contaminant because of its widespread applications . The constant human exposure to plastics has been raising attention regarding human health, particularly when it comes to phthalate-associated chemicals .

生化学分析

Biochemical Properties

Cholesterol Hydrogen Phthalate, like other phthalates, is expected to interact with various enzymes, proteins, and other biomolecules. In the human body, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes

Cellular Effects

Studies on similar compounds suggest that phthalates can affect various types of cells and cellular processes . For instance, they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that phthalates can activate certain cells and induce changes in enzyme activity and intracellular kinases

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of phthalates can vary over time . For example, in the United States, exposure to certain phthalates has declined since 2005, whereas exposure to others has increased .

Dosage Effects in Animal Models

Studies on similar compounds suggest that phthalates exhibit low acute toxicity in animal models, with LD 50 values being between or above 1–30 g/kg body weight .

Metabolic Pathways

It is known that certain phthalates are metabolized through phase 1 and phase 2 processes

Transport and Distribution

It is known that cholesterol, a component of Cholesterol Hydrogen Phthalate, is transported and distributed by various transporters and binding proteins .

Subcellular Localization

It is known that cholesterol, a component of Cholesterol Hydrogen Phthalate, is predominantly localized in the plasma membrane, where it maintains membrane integrity and modulates rigidity and permeability .

特性

IUPAC Name |

2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50O4/c1-22(2)9-8-10-23(3)29-15-16-30-28-14-13-24-21-25(17-19-34(24,4)31(28)18-20-35(29,30)5)39-33(38)27-12-7-6-11-26(27)32(36)37/h6-7,11-13,22-23,25,28-31H,8-10,14-21H2,1-5H3,(H,36,37)/t23-,25+,28+,29-,30+,31+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRPYEJJPBQNQB-MMFRCHASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306246 | |

| Record name | Cholesteryl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6732-01-0 | |

| Record name | Cholesteryl hydrogen phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6732-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3beta-yl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006732010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6732-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesteryl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-](/img/structure/B1581076.png)

![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)